5-Amino-3-bromo-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and hydroxy functional groups on the benzene ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-aminosalicylic acid derivatives, have anti-inflammatory properties .
Mode of Action
It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
A similar compound, 3-amino-5-hydroxybenzoic acid, is known to be involved in the biosynthesis of ansamycin and mitomycin antibiotics via the aminoshikimate pathway .
Pharmacokinetics
A study on a similar compound, a 5-aminosalicylic acid derivative, has been conducted . The study examined the compound’s acute toxicity and pharmacokinetic profiles in rats .
Result of Action
Similar compounds, such as 5-aminosalicylic acid derivatives, have been shown to have potent anti-inflammatory activity .
Action Environment
It is known that similar compounds can impart antibacterial properties when bonded to viscose fabric .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is suggested that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-2-hydroxybenzoic acid typically involves the bromination of 2-hydroxybenzoic acid (salicylic acid) followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:
Bromination: Salicylic acid is treated with bromine in the presence of a catalyst to introduce the bromo group at the 3-position.
Nitration: The brominated product is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 5-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc powder and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-Amino-3-bromo-2-hydroxybenzaldehyde.
Reduction: Formation of 5-Amino-2-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-bromo-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromo-2-hydroxybenzoic acid
- 5-Amino-2-hydroxybenzoic acid
- 3-Bromo-2-hydroxybenzoic acid
Uniqueness
5-Amino-3-bromo-2-hydroxybenzoic acid is unique due to the specific arrangement of functional groups on the benzene ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the combined effects of the amino, bromo, and hydroxy groups.
Properties
IUPAC Name |
5-amino-3-bromo-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLFPGIAAXLPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54669-99-7 |
Source
|
Record name | 5-amino-3-bromo-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.